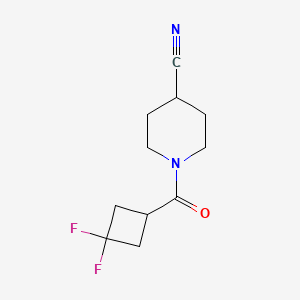
1-(3,3-Difluorocyclobutanecarbonyl)piperidine-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,3-Difluorocyclobutanecarbonyl)piperidine-4-carbonitrile is a fluorinated compound with a molecular weight of 228.24 g/mol. It is known for its unique blend of reactivity and selectivity, making it a valuable asset in various chemical applications .
Méthodes De Préparation
The synthesis of 1-(3,3-Difluorocyclobutanecarbonyl)piperidine-4-carbonitrile involves multiple steps. Typically, the process starts with the preparation of 3,3-difluorocyclobutanecarbonyl chloride, which is then reacted with piperidine-4-carbonitrile under controlled conditions to yield the desired product. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Analyse Des Réactions Chimiques
1-(3,3-Difluorocyclobutanecarbonyl)piperidine-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(3,3-Difluorocyclobutanecarbonyl)piperidine-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-(3,3-Difluorocyclobutanecarbonyl)piperidine-4-carbonitrile exerts its effects involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its reactivity and selectivity, allowing it to interact with various enzymes and receptors. The pathways involved in these interactions are still under investigation, but they are believed to involve both covalent and non-covalent bonding .
Comparaison Avec Des Composés Similaires
1-(3,3-Difluorocyclobutanecarbonyl)piperidine-4-carbonitrile can be compared with other fluorinated compounds such as:
- 1-(3,3-Difluorocyclobutanecarbonyl)piperidine-4-carboxamide
- 1-(3,3-Difluorocyclobutanecarbonyl)piperidine-4-methanol
These compounds share similar structural features but differ in their functional groups, leading to variations in their reactivity and applications. The unique combination of the difluorocyclobutanecarbonyl and piperidine-4-carbonitrile moieties in this compound makes it particularly valuable for specific research and industrial purposes.
Propriétés
IUPAC Name |
1-(3,3-difluorocyclobutanecarbonyl)piperidine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2O/c12-11(13)5-9(6-11)10(16)15-3-1-8(7-14)2-4-15/h8-9H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICQOWWUHJXRVOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)C(=O)C2CC(C2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(4-Methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one](/img/structure/B2935872.png)

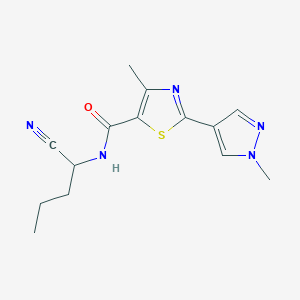
![4-[4-(propan-2-yl)phenyl]-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione](/img/structure/B2935875.png)
![4-methoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2935876.png)
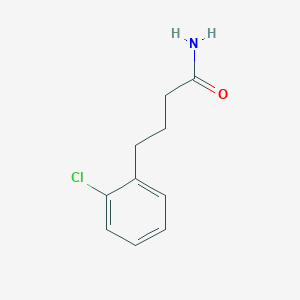
![N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-morpholin-4-ylsulfonylbenzamide;hydrochloride](/img/structure/B2935878.png)

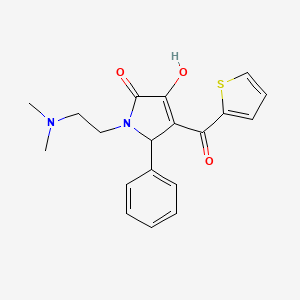
![4-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2935882.png)
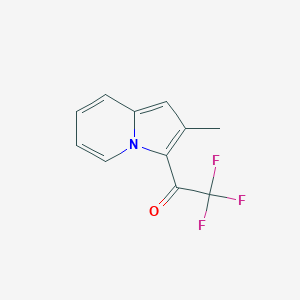
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-ethoxy-1-naphthamide](/img/structure/B2935888.png)

